molecular formula C9H8ClNO B1592264 5-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 72995-15-4

5-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1592264
CAS No.: 72995-15-4
M. Wt: 181.62 g/mol
InChI Key: NJZVTNYJNDWQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinolones and Dihydroquinolinones as Privileged Scaffolds in Medicinal Chemistry

In the field of drug discovery and medicinal chemistry, certain molecular structures are termed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. walshmedicalmedia.comsteeronresearch.com The quinolone and dihydroquinolinone cores are widely recognized as such scaffolds. mdpi.comnih.gov Their structural versatility allows for the synthesis of a wide array of derivatives, leading to compounds with diverse pharmacological activities. nih.gov

The dihydroquinolinone moiety is a key component in several FDA-approved drugs, demonstrating its clinical significance. nih.gov Notable examples include:

Aripiprazole: An atypical antipsychotic.

Carteolol: A beta-blocker used to treat glaucoma.

Cilostazol: A phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication. nih.gov

Compounds incorporating the 3,4-dihydro-2(1H)-quinolinone scaffold have been shown to exhibit a broad spectrum of biological effects in both central and peripheral tissues. These activities include phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interactions with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The proven success and wide-ranging activities of this scaffold have cemented its status as a valuable starting point in the design and development of new therapeutic agents. nih.govsteeronresearch.com Research has shown that modifications to the dihydroquinolinone core, such as its dehydrogenation to the corresponding quinolinone, can lead to enhanced inhibitory activity against targets like the p38 MAP kinase. nih.gov

Overview of 5-chloro-3,4-dihydroquinolin-2(1H)-one within the Context of Dihydroquinolinone Research

Within the large family of dihydroquinolinones, this compound is a specific derivative noted in chemical literature. pharmaffiliates.combiosynth.com It is identified as a substituted dihydroquinolinone where a chlorine atom is attached to the 5-position of the aromatic ring. This compound is primarily documented in chemical catalogs and databases as a synthetic building block or a reference standard. pharmaffiliates.combiosynth.com

The primary context for the study of this compound appears to be as a potential intermediate or impurity in the synthesis of more complex pharmaceutical molecules. pharmaffiliates.com Its structural relationship to known active pharmaceutical ingredients highlights its relevance in process chemistry and quality control. While broad research has been conducted on various substituted dihydroquinolinones for activities ranging from antibacterial to anticancer, specific biological activity studies focusing solely on this compound are not extensively detailed in prominent literature. nih.gov However, research into related 5-chloro-indole derivatives has shown that the chloro-substitution can be a key feature in compounds designed as potent inhibitors for specific biological pathways, such as EGFR and BRAF kinases in cancer research. mdpi.com

Below is a table summarizing the key identifiers for this specific compound.

PropertyValueSource(s)
Compound Name This compound pharmaffiliates.combiosynth.com
Synonyms 5-Chloro-3,4-dihydro-2(1H)-quinolinone, 5-Chloro-3,4-dihydrocarbostyril pharmaffiliates.com
CAS Number 72995-15-4 pharmaffiliates.combiosynth.com
Molecular Formula C₉H₈ClNO pharmaffiliates.combiosynth.com
Molecular Weight 181.62 g/mol biosynth.com
SMILES C1CC(=O)NC2=C1C(=CC=C2)Cl biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZVTNYJNDWQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597529
Record name 5-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72995-15-4
Record name 5-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 5 Chloro 3,4 Dihydroquinolin 2 1h One Derivatives

Fundamental Principles of SAR in Dihydroquinolinone Scaffolds

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. nih.gov The core principle of SAR is that the activity of a molecule is directly related to its chemical structure, and minor modifications to this structure can lead to significant changes in its biological and pharmacological properties. nih.gov By systematically altering different parts of a molecule and observing the corresponding changes in activity, researchers can identify the key chemical features, known as pharmacophores, that are essential for the desired biological effect. ijddd.com This understanding allows for the rational design of more potent, selective, and safer drugs. nih.govijddd.com

Influence of Chloro-Substitution at C5 on Biological Activity and Selectivity

The introduction of a chlorine atom into a biologically active molecule is a common and often effective strategy in medicinal chemistry to enhance pharmacological properties. eurochlor.org A chlorine substituent can significantly impact a molecule's lipophilicity, electronic character, and steric profile, thereby influencing its interaction with biological targets. researchgate.net An increase in lipophilicity due to a chlorine atom can, for instance, lead to better partitioning into the lipophilic domains of a cell membrane or a protein's binding site. researchgate.net

In the context of the 5-chloro-3,4-dihydroquinolin-2(1H)-one scaffold, the chloro group at the C5 position exerts a notable influence on the molecule's biological activity and selectivity. The strong electron-withdrawing inductive effect of the chlorine atom can polarize adjacent moieties, potentially leading to enhanced hydrophobic interactions with a receptor. researchgate.net For example, studies on related heterocyclic compounds have shown that chloro-substitution can be crucial for potent biological activity. While specific SAR data for the C5 position on dihydroquinolinone is limited in the provided results, the general principles of halogen substitution are well-established. The position of the halogen is critical; for instance, in a series of quinazolinedione derivatives, a 3-chlorophenyl analogue demonstrated the best antimalarial activity, whereas a 4-chloro substituent was less potent. nih.gov This underscores the importance of the substituent's position in defining the pharmacological profile. The presence of a chlorine atom can also serve as a blocking agent to improve metabolic stability, a common strategy in lead optimization. nih.gov

Impact of Substituents at the N1 Position on Receptor Binding and Efficacy

For instance, a study on 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones revealed that these N1-substituted derivatives act as potent antagonists of 5-HT1A, 5-HT2, and D2 receptors. nih.gov The nature of the aryl group on the piperazine (B1678402) ring, which is part of the long chain attached to the N1 position, was shown to be critical for this activity, suggesting that the N1 substituent plays a direct role in receptor engagement. nih.gov Another example can be found in a series of 1-aryl-3,4-dihydroquinolin-2(1H)-ones which were identified as potent norepinephrine (B1679862) reuptake inhibitors. mdpi.com

The data below illustrates how different substituents at the N1 position of various quinolinone-based compounds can influence their biological activity.

Compound ClassN1-SubstituentTarget(s)Observed Activity
1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones4-(4-(m-chlorophenyl)-1-piperazinyl)butyl5-HT1A, 5-HT2, D2Potent antagonist
1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones4-(4-(o-methoxyphenyl)-1-piperazinyl)butyl5-HT1A, 5-HT2, D2Potent antagonist
1-Aryl-3,4-dihydroquinolin-2(1H)-one derivativesAryl groupNorepinephrine TransporterPotent inhibition

This table is generated based on information from multiple sources to illustrate the impact of N1 substitution.

Positional Effects of Other Aromatic Substituents on Pharmacological Profiles

Beyond the C5-chloro group, the introduction of other substituents on the aromatic ring of the dihydroquinolinone scaffold has a significant impact on the resulting pharmacological profiles. The type and position of these substituents can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the compounds. nih.gov

For example, in a series of 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-ones, the nature and substitution pattern on the phenyl rings were shown to have a variable influence on cytotoxic activity against a cancer cell line. nih.gov Specifically, compounds with certain substitutions demonstrated appreciable cytotoxic activity with IC50 values in the low micromolar range, while methyl substitution on one of the phenyl rings led to the least active compounds. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of the aromatic substituents.

In another study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors, various substitutions on a group attached to the quinolinone core resulted in different levels of potency. nih.gov For example, a compound (4q) containing a chlorophenylpyrimidinylmethylene group showed a remarkable boost in activity. nih.gov This indicates that the electronic and structural features of the aromatic substituents are critical for the interaction with the target protein. nih.gov

The following table presents data on how different aromatic substituents in quinolinone-related structures affect their biological activity.

Base ScaffoldAromatic SubstituentBiological Target/AssayIC50 / Activity
2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-one2-(4-chlorophenyl)PC3 cancer cell line1.4 µM
2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-one2-(4-methoxyphenyl)PC3 cancer cell line1.6 µM
3,4-dihydroquinolin-2(1H)-one analoguechlorophenylpyrimidinylmethyleneGlioblastoma cell viabilityHigh potency (IC50 = 8.00 μM)
3,4-dihydroquinolin-2(1H)-one analogue4-methoxybenzylideneGlioblastoma cell viabilityHigh potency (IC50 = 4.20 μM)

This table is compiled from data on various quinolinone derivatives to illustrate the effect of aromatic substituents. nih.govnih.gov

Rational Design and Lead Optimization Strategies for this compound Analogues

Rational drug design and lead optimization are crucial processes in the development of new therapeutic agents from a promising lead compound like this compound. ijddd.com These strategies involve the systematic, iterative modification of the lead structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. nih.govijddd.com The SAR data gathered from initial studies form the foundation for these efforts. nih.gov

A key strategy in lead optimization is the use of computational methods, such as molecular docking and in silico screening, to predict how newly designed analogues will interact with their biological target. nih.gov For instance, molecular docking studies can provide insights into the binding mode of 3,4-dihydroquinolin-2(1H)-one derivatives with a target protein, helping to rationalize the observed SAR and guide the design of new compounds with improved binding affinity. nih.gov

Lead optimization for this compound analogues would involve exploring modifications at various positions based on the SAR principles discussed earlier:

N1-Position: Introducing different alkyl or aryl-alkyl chains to probe for additional binding interactions or to modulate physicochemical properties.

Aromatic Ring: Adding or modifying other substituents on the benzene (B151609) ring to fine-tune electronic and steric properties for optimal target engagement and selectivity.

Lactam Ring: Exploring substitutions on the C3 and C4 positions to influence the conformation of the molecule and its interactions within the binding pocket.

An example of lead optimization can be seen in the development of antimalarial quinazolinediones, where initial hits were modified to identify more potent analogues. nih.gov Replacing a methoxy (B1213986) group with a chloro or fluoro group at the meta-position of a phenyl side chain led to a significant increase in antimalarial activity, with IC50 values improving from over 10 µM to as low as 22 nM. nih.gov Such strategies, guided by SAR, are essential for transforming a lead compound into a viable drug candidate.

Biological Activities and Pharmacological Evaluation of 5 Chloro 3,4 Dihydroquinolin 2 1h One Derivatives

Antimicrobial and Antiviral Activity Investigations

Antiviral Potential, including Anti-HIV Research

The quest for novel antiviral agents has led to the investigation of various heterocyclic compounds, including derivatives of the quinolinone family. Research has indicated that certain quinolinone derivatives possess significant antiviral properties.

Specifically, a class of 4-oxoquinoline derivatives, which share a core structure with 5-chloro-3,4-dihydroquinolin-2(1H)-one, has demonstrated potent anti-HIV-1 activity. researchgate.net These compounds were found to be effective against a range of HIV-1 strains and did not show cross-resistance with existing drug-resistant strains. researchgate.net Time-of-addition experiments suggested that their mechanism of action occurs at a late stage of the viral replication cycle, even after the integration of viral DNA into the host genome. researchgate.net Interestingly, these active compounds are structurally similar to integrase strand transfer inhibitors (INSTIs) but lack the 3-carboxylate moiety typically required for this activity, indicating a novel mechanism of action. researchgate.net Furthermore, these derivatives were able to suppress the production of the p24 antigen in latently infected HIV-1 cells that were stimulated by tumor necrosis factor-alpha (TNF-α). researchgate.net

In the context of other viruses, research into epoxybenzooxocinopyridine derivatives has shown that attaching a dihydroquinoxalin-2-one group—a structure related to dihydroquinolinone—resulted in a compound with the ability to inhibit the replication of the SARS-CoV-2 virus in cell cultures. nih.gov This particular derivative demonstrated an antiviral activity that was comparable to a reference pharmaceutical drug, highlighting its potential as a lead compound for further antiviral research. nih.gov The mechanism of action for chloroquine (B1663885), a related quinoline (B57606) compound, against HIV is attributed to the post-transcriptional inhibition of the glycosylation of the gp120 envelope glycoprotein (B1211001), leading to non-infectious viral particles. nih.gov

Central Nervous System (CNS) Pharmacological Applications

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been extensively studied for their effects on the central nervous system, showing promise in several areas of neuropharmacology. nih.gov

Antidepressant-Like Effects and Behavioral Studies

Several studies have confirmed the antidepressant potential of 3,4-dihydro-2(1H)-quinolinone derivatives. nih.govresearchgate.net In preclinical behavioral studies, these compounds have been shown to exert antidepressant-like effects. For instance, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for antidepressant activity. acs.org

One notable derivative, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride, demonstrated significant antidepressant-like activity in the forced swimming test in mice. acs.orgnih.gov A single administration of this compound reduced the immobility time, an indicator of antidepressant efficacy. acs.orgnih.gov This effect was observed after a single dose, which is a notable contrast to traditional tricyclic antidepressants like imipramine, which typically require repeated administration to produce a similar effect in this model. acs.orgnih.gov Further studies using the tail suspension test, another widely used behavioral despair model, have also been employed to confirm the antidepressant effects of related quinolinone derivatives. nih.gov

D-Amino Acid Oxidase (DAAO) Inhibition and Neurotransmission Modulation

D-Amino Acid Oxidase (DAAO) is an enzyme that degrades D-serine, a crucial co-agonist at the NMDA receptor's glycine (B1666218) site. Inhibiting DAAO can increase D-serine levels, thereby enhancing NMDA receptor-mediated neurotransmission, which is a therapeutic strategy for conditions like schizophrenia. While extensive research has been conducted on DAAO inhibitors, much of it has focused on scaffolds such as 4-hydroxypyridazin-3(2H)-one and 5-hydroxy-1,2,4-triazin-6(1H)-one. nih.govjohnshopkins.edunih.govfigshare.com These studies have successfully identified potent DAAO inhibitors with IC50 values in the nanomolar range, which have shown efficacy in animal models of cognitive deficits. nih.govfigshare.com However, specific research directly linking the this compound scaffold to significant DAAO inhibitory activity is not prominently featured in the available literature.

Antagonism at Excitatory Amino Acid Receptors (NMDA, AMPA/Kainate)

Excitatory amino acid receptors, including NMDA, AMPA, and kainate receptors, are critical for fast synaptic transmission in the CNS. nih.govsemanticscholar.org Antagonists of these receptors are investigated for their neuroprotective potential. nih.gov The pharmacology of these receptors is complex, with research often focusing on quinoxalinedione (B3055175) derivatives as competitive antagonists for AMPA and kainate receptors. semanticscholar.orgresearchgate.net For instance, compounds like GYKI 52466 and GYKI 53655 are known as noncompetitive antagonists of AMPA receptors that have minimal effects on kainate receptors, allowing for the functional separation of these receptor types in research. nih.gov While the modulation of these receptors is a key area of CNS drug discovery, there is limited specific data in the provided search results demonstrating that this compound derivatives are potent and selective antagonists at NMDA, AMPA, or kainate receptors.

Sigma Receptor Agonist Properties

The antidepressant effects of some 3,4-dihydro-2(1H)-quinolinone derivatives have been linked to their activity as sigma receptor agonists. acs.orgnih.gov The sigma-1 receptor, in particular, is a unique ligand-operated molecular chaperone involved in various cellular functions and is considered a target for treating depression. nih.gov

Enzyme and Receptor Modulatory Activities

The this compound scaffold and its relatives have been shown to modulate a variety of enzymes and receptors beyond those directly involved in their primary CNS and antiviral activities.

Enzyme Modulation:

Sphingosine Kinase (SphK): Quinoline-5,8-dione, a related structure, has been explored as a key fragment for developing new inhibitors of Sphingosine Kinase (SphK), an enzyme implicated in cancer and inflammatory diseases. mdpi.com

NAD(P)H:quinone oxidoreductase 1 (NQO1): Derivatives of 6,7-dichloro-5,8-quinolinedione have been studied as substrates for the NQO1 enzyme, which plays a role in detoxification and protection against oxidative stress. mdpi.com

Receptor Modulation:

Progesterone (B1679170) Receptor (PR): A novel series of 5-aryl-1,2,3,4-tetrahydrochromeno[3,4-f]quinolin-3-ones, which contain a dihydroquinolinone A-ring, were identified as potent and high-affinity nonsteroidal agonists of the human progesterone receptor (hPR). nih.gov

Dopamine (B1211576) D1 Receptor: Conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol, which has structural similarities to the quinolinone core, have been synthesized to probe dopamine receptor affinity. nih.gov

5-HT3 Receptor: While not a direct derivative, the structurally related 5-chloroindole (B142107) has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel involved in neurotransmission. nih.gov

Interactive Data Table: Pharmacological Activities of Quinolinone Derivatives

Compound/Derivative ClassTarget/AssayActivityKey FindingsReference
1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinoneForced Swim Test (mice)Antidepressant-likeReduced immobility time after a single administration. acs.orgnih.gov
1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinoneSigma Receptor BindingAgonistInhibited [3H]DTG binding; effects blocked by sigma antagonists. researchgate.netacs.orgnih.gov
4-Oxoquinoline derivativesHIV-1 ReplicationAntiviralPotent activity (EC50 < 0.1 μM) with a novel mechanism. researchgate.net
Epoxybenzooxocinopyridine with dihydroquinoxalin-2-oneSARS-CoV-2 ReplicationAntiviralInhibited virus-induced cytopathic effect. nih.gov
5-Aryl-1,2,3,4-tetrahydrochromeno[3,4-f]quinolin-3-onesProgesterone ReceptorAgonistPotent agonist activity and high binding affinity. nih.gov

Phosphodiesterase Inhibition Potential

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes can lead to various therapeutic effects. Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been identified as inhibitors of phosphodiesterase.

A series of 1H-imidazol-1-yl- and 3-pyridyl-substituted 3,4-dihydroquinolin-2(1H)-ones were synthesized and evaluated as combined inhibitors of thromboxane (B8750289) A2 synthase and cAMP phosphodiesterase (PDE) in human blood platelets. Several of these compounds demonstrated significant in vitro inhibition of human platelet cAMP PDE at micromolar concentrations. For instance, compound 7e in the study, which features a 3-pyridyl substituent, exhibited a human platelet cAMP PDE inhibitory activity with an IC50 value of 6.4 microM.

Table 1: cAMP Phosphodiesterase Inhibitory Activity of 3,4-dihydroquinolin-2(1H)-one Derivatives

CompoundDescriptionIC50 (µM) - Human Platelet cAMP PDE
7a 3-pyridyl substituted 3,4-dihydroquinolin-2(1H)-oneData not specified in abstract
7e 3-pyridyl substituted 3,4-dihydroquinolin-2(1H)-one6.4
25 1H-imidazol-1-yl substituted 3,4-dihydroquinolin-2(1H)-oneData not specified in abstract
Data sourced from a study on combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase.

Alpha-Glucosidase Inhibitory Properties

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While specific data on this compound derivatives as alpha-glucosidase inhibitors is limited, research on related quinazolinone structures provides valuable insights.

A series of 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines were synthesized and evaluated for their α-glucosidase inhibitory activity. Notably, these compounds, including those with a chloro-substituted pyrazole (B372694) moiety, demonstrated potent inhibitory activity against α-glucosidase, with some derivatives showing stronger inhibition than the standard drug acarbose. For example, compounds 4h and 4i from this series were identified as the most potent enzyme inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Related Dihydroquinazolinone Derivatives

CompoundStructureIC50 (µM)
4h 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneStrong inhibitory potential (specific value not provided in abstract)
4i 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneStrong inhibitory potential (specific value not provided in abstract)
Acarbose (Standard) -Weaker inhibition compared to tested compounds
Data from a study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines.

Acetylcholinesterase Inhibition Studies (for related scaffolds)

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. Research into diversely functionalized quinolinones and dihydroquinolinones has revealed their potential as AChE inhibitors.

In a study evaluating a series of 19 quinolinones and 13 dihydroquinolinones, several compounds displayed promising inhibitory activity against human recombinant acetylcholinesterase (hrAChE). Specifically, one of the dihydroquinolinone derivatives, DQN7 , showed notable inhibition.

Table 3: Acetylcholinesterase Inhibitory Activity of Dihydroquinolinone Derivatives

CompoundDescriptionhrAChE Inhibition
DQN7 Dihydroquinolinone derivativePromising inhibition (specific IC50 not provided in abstract)
Data from a study on the synthesis and cholinesterase/monoamine oxidase inhibition of quinolinones and dihydroquinolinones.

Aldosterone (B195564) Synthase (CYP11B2) Inhibition (for related scaffolds)

Aldosterone synthase (CYP11B2) is a crucial enzyme in the biosynthesis of aldosterone, a hormone implicated in hypertension and other cardiovascular diseases. Pyridine-substituted 3,4-dihydro-1H-quinolin-2-ones have emerged as a class of highly potent and selective inhibitors of CYP11B2.

Structural optimization of this class of compounds has led to the discovery of molecules with high selectivity against other cytochrome P450 enzymes. For instance, heteroaryl substituted 3,4-dihydro-1H-quinolin-2-ones have been developed that are highly selective and demonstrate good pharmacokinetic profiles.

Table 4: Aldosterone Synthase (CYP11B2) Inhibition by Pyridine (B92270) Substituted 3,4-dihydro-1H-quinolin-2-one Derivatives

CompoundSubstitutionSelectivity
12 Heteroaryl substitutedHighly selective for CYP11B2 over CYP1A2 and other CYPs
21 Isoquinoline derivativeSignificantly reduces plasma aldosterone levels in vivo
Data from a study on lead optimization of pyridine substituted 3,4-dihydro-1H-quinolin-2-one derivatives.

Plasmodium Cytochrome bc1 Complex Inhibition (for related scaffolds)

The cytochrome bc1 complex is a vital component of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for malaria. Inhibition of this complex is a validated antimalarial strategy. Quinolone scaffolds have been extensively studied as inhibitors of the cytochrome bc1 complex.

Research has shown that subtle structural changes in endochin-like quinolones can alter their site of inhibition within the cytochrome bc1 complex. Halogen substitutions on the quinolone ring have been found to influence the inhibitory activity. Specifically, compounds with 6-position halogens were associated with inhibition of the Qi site of the complex.

Table 5: Plasmodium Cytochrome bc1 Complex Inhibition by Quinolone Derivatives

Compound ScaffoldKey Structural FeatureSite of Inhibition
Endochin-like 4(1H)-quinolones6-position halogensQi site
Endochin-like 4(1H)-quinolones5,7-dihalogen groupsQo site
Data from a study on the structure-activity relationship of endochin-like quinolones.

Other Noteworthy Pharmacological Activities (e.g., Anti-inflammatory, Anti-hypertensive, Antioxidant)

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated a range of other pharmacological activities, including anti-inflammatory, anti-hypertensive, and antioxidant effects.

Anti-inflammatory Activity: While direct in vivo data for this compound derivatives is not readily available, related heterocyclic compounds have shown significant anti-inflammatory properties. For example, a study on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones, which share a dichlorophenyl moiety, demonstrated significant anti-inflammatory activity in a carrageenan-induced footpad edema test in rats, with some compounds showing inhibition ranging from 30.6% to 57.8%. Another study on an indoline (B122111) derivative, 1-(2,6-dichlorophenyl)indolin-2-one, also reported anti-inflammatory activity.

Anti-hypertensive Activity: Derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated as potential antihypertensive agents. A series of N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]alkyl}guanidines were synthesized and evaluated for their antihypertensive properties.

Antioxidant Activity: The antioxidant potential of quinoline and related heterocyclic derivatives has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A study on synthetic heterocyclic quinazolin-4-one derivatives reported their capacity to scavenge free radicals, indicating their antioxidant potential.

Table 6: Other Pharmacological Activities of Related Heterocyclic Scaffolds

ActivityScaffoldKey Findings
Anti-inflammatory 5-(3,4-dichlorophenyl)-1,3,4-oxadiaxole-2-thionesSignificant inhibition (30.6% to 57.8%) in carrageenan-induced rat paw edema.
Anti-hypertensive N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]alkyl}guanidinesSynthesized as potential antihypertensive agents.
Antioxidant Quinazolin-4-one derivativesDemonstrated free radical scavenging capacity in DPPH assay.

Pharmacokinetic and Drug Metabolism Studies of Dihydroquinolinone Derivatives

In Silico and In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Computational (in silico) and laboratory-based (in vitro) ADME studies are fundamental in early-stage drug discovery to predict the pharmacokinetic behavior of a compound in a living organism. srce.hrnih.gov For dihydroquinolinone derivatives, these predictive models help to identify candidates with favorable drug-like properties.

Detailed research findings from in silico analyses of various dihydroquinolinone and related quinoline (B57606) derivatives suggest that these compounds generally exhibit properties conducive to good oral bioavailability. researchgate.netnih.gov Studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, for instance, involved extensive in silico ADME predictions to assess their potential as drug candidates. nih.govnih.govresearchgate.net These analyses typically evaluate parameters such as aqueous solubility, intestinal absorption, and metabolic stability. srce.hr The overarching goal is to optimize the molecular structure to achieve a balance between therapeutic potency and a favorable ADME profile. srce.hr

Table 1: Representative In Silico ADME Predictions for Dihydroquinolinone Analogs This table is interactive. You can sort and filter the data to explore the properties of these compounds.

Compound Class Predicted Property Finding Implication Reference
Dihydroquinolinone Derivatives Lipinski's Rule of Five Generally compliant Good potential for oral bioavailability researchgate.net
6-hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives Intestinal Absorption High Likely well-absorbed from the GI tract nih.gov
4-Chloroquinoline Derivatives Aqueous Solubility Moderate to high Suitable for formulation and absorption nih.govnih.gov
Dihydroquinolinone Derivatives Metabolic Stability Varied; some stable Potential for acceptable half-life in vivo researchgate.net

Note: The data presented are derived from studies on various analogs within the broader class of dihydroquinolinone and chloroquinoline derivatives and serve as a predictive guide.

Blood-Brain Barrier (BBB) Penetration Studies and Implications for CNS Applications

For drugs targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. arxiv.orgpatsnap.com The BBB is a highly selective barrier that protects the brain, and only molecules with specific physicochemical properties can effectively penetrate it. patsnap.com Key properties favoring CNS penetration include a low molecular weight (typically under 400-500 Da), high lipophilicity (fat-solubility), low hydrogen bonding capacity, and a small polar surface area (PSA). patsnap.commdpi.com

In silico studies on several series of 3,4-dihydroquinolin-2(1H)-one derivatives have been conducted to predict their potential for BBB penetration. nih.govnih.gov For example, a computational analysis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogues indicated their potential to efficiently cross the BBB, suggesting their promise for treating CNS diseases like glioblastoma. nih.gov Similarly, related dihydroquinazolinone derivatives have demonstrated good brain penetration in preclinical models. nih.gov The prediction of BBB permeability relies on calculating properties like the partition coefficient (logP) and polar surface area (PSA). mdpi.com Generally, a PSA value below 90 Ų is considered favorable for brain permeation. nih.gov These computational predictions are crucial for prioritizing the synthesis of compounds intended for CNS applications. arxiv.org

Table 2: Key Physicochemical Properties for Predicting BBB Penetration This table is interactive. You can sort and filter the data to explore the parameters influencing CNS drug design.

Parameter Favorable Range for CNS Penetration Rationale Reference
Molecular Weight (MW) < 400-500 Da Smaller molecules can more easily diffuse across the tight junctions of the BBB. patsnap.com
Lipophilicity (logP) 1-5 A balance is needed; must be lipid-soluble to cross the membrane but water-soluble enough to be in plasma. patsnap.comnih.gov
Polar Surface Area (PSA) < 90 Ų A lower PSA indicates fewer polar groups, reducing interactions with the hydrophilic parts of the BBB. nih.gov
Hydrogen Bond Donors (HBD) ≤ 3 Fewer hydrogen bond donors limit the desolvation penalty required to enter the lipid membrane. nih.gov
Hydrogen Bond Acceptors (HBA) ≤ 7 Fewer hydrogen bond acceptors reduce polar interactions that hinder BBB crossing. nih.gov

Microsomal Stability and Bioavailability Assessment

Metabolic stability is a crucial parameter that influences a drug's half-life and bioavailability. researchgate.net This is often assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.comwuxiapptec.com The microsomal stability assay measures the rate at which a compound is metabolized, providing key metrics such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Compounds with high metabolic stability (long half-life, low clearance) are generally more likely to achieve and maintain therapeutic concentrations in the body. researchgate.net In contrast, rapid metabolism can lead to low bioavailability and a short duration of action. researchgate.net Studies on related heterocyclic compounds, such as imidazo[1,2-a]quinoxaline (B3349733) derivatives, have shown good stability in both human and mouse liver microsomes. researchgate.net For chloroquinoline hybrid analogs, in vitro metabolism studies using liver microsomes indicated a susceptibility to hepatic metabolism. nih.gov These assays are critical for predicting in vivo hepatic clearance and the maximum achievable oral bioavailability (%Fmax), guiding further drug development efforts. nuvisan.com

Table 3: Interpreting Microsomal Stability Assay Data This table is interactive. You can sort and filter the data to understand the output of metabolic stability studies.

Parameter Description Interpretation of High Value Interpretation of Low Value Reference
In Vitro Half-life (t½) The time taken for 50% of the compound to be metabolized by microsomes. High stability, slow metabolism Low stability, rapid metabolism nuvisan.com
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow. Rapid metabolism, likely high first-pass effect Slow metabolism, likely low first-pass effect nih.gov
% Compound Remaining The percentage of the initial compound left after a specific incubation time (e.g., 60 min). High stability Low stability nih.gov

Plasma Protein Binding Interactions

Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG). wikipedia.org This binding is a reversible equilibrium, and only the unbound (free) fraction of the drug is pharmacologically active and available to distribute to tissues, be metabolized, or be excreted. wikipedia.orgyoutube.com Therefore, determining the fraction of a drug that is bound to plasma proteins (fraction bound, fb) is essential for understanding its pharmacokinetics and pharmacodynamics.

The extent of plasma protein binding can significantly affect a drug's efficacy and half-life. wikipedia.org High binding can create a reservoir effect, prolonging the drug's presence in the body. wikipedia.org Studies on structurally related compounds provide insight into the potential behavior of 5-chloro-3,4-dihydroquinolin-2(1H)-one. For example, chloroquine (B1663885) exhibits moderate plasma protein binding, around 61-64%, to both albumin and AAG. nih.gov The binding of hydroxychloroquine (B89500) has been shown to be stereoselective, with different enantiomers binding to different extents. nih.gov Furthermore, studies with quinidine (B1679956) and its dihydro- derivative have demonstrated competitive binding for the same sites on plasma proteins, indicating that co-administered structural analogs could influence each other's free concentration. nih.gov

Table 4: Plasma Protein Binding Characteristics of Related Quinolines This table is interactive. You can sort and filter the data to explore the binding properties of these compounds.

Compound % Bound in Plasma Major Binding Proteins Key Finding Reference
Chloroquine 61-64% Albumin, α1-Acid Glycoprotein Moderate binding to multiple proteins. nih.gov
(S)-Hydroxychloroquine 64% Albumin, α1-Acid Glycoprotein Binding is stereoselective. nih.gov
(R)-Hydroxychloroquine 37% Albumin, α1-Acid Glycoprotein Binding is stereoselective. nih.gov
Quinidine ~90% (concentration dependent) Albumin, α1-Acid Glycoprotein High binding, competitive with its dihydro- derivative. nih.gov
Dihydroquinidine ~90% (concentration dependent) Albumin, α1-Acid Glycoprotein Similar high binding to quinidine. nih.gov

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity. For 5-chloro-3,4-dihydroquinolin-2(1H)-one, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Theoretical studies on similar quinoline (B57606) derivatives demonstrate the utility of DFT in understanding their chemical behavior. For instance, DFT calculations on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have been used to analyze its structural and spectroscopic features researchgate.net. Similar investigations on 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline have employed DFT to explore their reactive properties researchgate.net. The analysis of frontier molecular orbitals (HOMO-LUMO) is particularly important, as the energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which visualizes the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. In a study on a novel dihydroquinoline derivative, the MEP map was used to evaluate its electronic stability researchgate.net. For this compound, the electronegative chlorine and oxygen atoms would be expected to be regions of negative potential, while the N-H group would likely be a region of positive potential.

Illustrative Table of DFT-Calculated Properties for a Dihydroquinolinone Analog:

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability; a larger gap implies greater stability.
Dipole Moment3.5 DA measure of the molecule's overall polarity.

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations of the ligand in the binding site of the receptor and scoring them based on their binding energy.

Studies on various quinoline derivatives have successfully employed molecular docking to identify potential biological targets and elucidate binding modes. For example, molecular docking has been used to study the interaction of quinoline derivatives with the SARS-CoV-2 spike protein and the human PD-1/PD-L1 receptor nih.gov. In another study, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked into the active site of the COVID-19 main protease mdpi.com. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For this compound, molecular docking could be used to screen for potential protein targets and to predict its binding affinity. The chlorine atom at the 5-position could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The carbonyl group and the N-H group are potential hydrogen bond donors and acceptors, respectively. A study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors in glioblastoma multiforme demonstrated strong interactions with key amino acid residues in the VEGFR2 binding pocket nih.gov.

Illustrative Table of Molecular Docking Results for a Dihydroquinolinone Analog against a Kinase Target:

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger predicted binding interaction.
Interacting ResiduesLYS789, GLU812, ASP831Key amino acids in the binding site involved in interactions.
Types of InteractionsHydrogen bonds, hydrophobic interactionsThe nature of the forces stabilizing the ligand-receptor complex.

Note: The values in this table are for illustrative purposes and represent typical outputs from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of QSAR models for quinoline and dihydroquinolinone derivatives has been reported in the literature. For instance, 3D-QSAR models have been developed for quinoline derivatives as potential anticancer agents, providing insights into the structural features that influence their activity mdpi.com. Another study focused on QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, which are relevant in combating multidrug resistance in cancer nih.gov. These models often use molecular descriptors such as steric, electronic, and hydrophobic parameters to build the correlation.

For this compound, a QSAR study would require a dataset of structurally similar compounds with measured biological activity against a specific target. The properties of this compound could then be used to predict its activity using the developed QSAR model. Such predictive modeling is a valuable tool in the lead optimization phase of drug discovery.

Illustrative Table of Descriptors Used in a QSAR Model for Dihydroquinolinone Analogs:

DescriptorTypeCorrelation with Activity
LogPHydrophobicPositive
Molecular WeightStericNegative
Dipole MomentElectronicPositive

Note: This table is illustrative and shows the types of descriptors that might be used in a QSAR study and their hypothetical correlation with biological activity.

Virtual Screening Approaches for Novel Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. It is a more efficient and cost-effective alternative to high-throughput screening.

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening relies on the 3D structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy, and involves docking large numbers of compounds into the binding site. Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties.

The dihydroquinolin-2(1H)-one scaffold is a valuable starting point for the discovery of new bioactive molecules mdpi.com. Virtual screening approaches have been successfully applied to identify novel inhibitors from libraries of quinoline derivatives. For example, a virtual screening approach based on a pharmacophore model was used to identify quinoline derivatives as inhibitors of the GLI1 protein, which is implicated in certain cancers nih.gov. In another study, virtual fragment screening led to the identification of a quinoline-5,8-dicarboxylic acid derivative as a selective JMJD3 inhibitor nih.gov. These studies demonstrate the power of virtual screening in identifying promising lead compounds for further development.

For this compound, a virtual screening campaign could be designed to identify novel analogs with improved activity or other desirable properties. This could involve searching for commercially available compounds with similar scaffolds or using the structure of this compound as a query in a similarity search.

Derivatization and Analog Development of 5 Chloro 3,4 Dihydroquinolin 2 1h One

Strategic Functionalization of the Dihydroquinolinone Core

The dihydroquinolin-2(1H)-one skeleton, also known as a DHQO, is a significant nitrogen-containing heterocyclic unit found in many natural products and drugs. mdpi.com The development of versatile and efficient methods for its synthesis and functionalization is a key focus in medicinal chemistry. mdpi.com Strategic functionalization of the 5-chloro-3,4-dihydroquinolin-2(1H)-one core can be achieved through various chemical reactions that introduce new functional groups at different positions of the molecule. These modifications are aimed at modulating the molecule's properties to enhance its interaction with biological targets.

One common approach is the oxidative aromatization of the dihydroquinolinone ring to yield the corresponding quinolin-2(1H)-one. This transformation can be efficiently achieved using inorganic persulfate salts activated by transition metals like iron or copper. nih.gov This method has been successfully applied to the large-scale synthesis of key intermediates for pharmaceuticals. nih.gov

Further functionalization can be achieved by targeting specific positions on the quinoline (B57606) ring. For instance, metalation using reagents like lithium amides can enable the regioselective introduction of substituents at the C-2, C-3, or C-8 positions of the quinoline scaffold. researchgate.net While direct functionalization of the this compound core is a subject of ongoing research, tandem reactions provide a powerful tool for creating highly functionalized dihydroquinolinones in a single pot. For example, a triple metal-catalyzed reaction involving rhodium, palladium, and copper has been used to construct complex dihydroquinolinones from simpler precursors. researchgate.net Another strategy involves the tandem cyclization of N-arylcinnamamides with various reagents, using oxidants like K₂S₂O₈, to produce 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com

The following table summarizes various strategies for the functionalization of the dihydroquinolinone core.

Strategy Reagents/Catalysts Outcome Reference
Oxidative AromatizationPersulfate salts, Fe/CuConversion to quinolin-2(1H)-one nih.gov
Regioselective MetalationLithium amides (e.g., LDA)Functionalization at C2, C3, or C8 researchgate.net
Tandem CyclizationN-arylcinnamamides, K₂S₂O₈3,4-disubstituted DHQOs mdpi.com
Triple Metal CatalysisRh/Pd/Cu catalyst systemOne-pot synthesis of complex DHQOs researchgate.net

Synthesis of Hybrid Molecules Incorporating Multiple Pharmacophores

Molecular hybridization is an innovative drug design strategy that involves combining two or more pharmacophoric units into a single molecule. nih.gov This approach aims to create new chemical entities with potentially enhanced affinity, improved efficacy, or a dual mode of action. The this compound scaffold can serve as an excellent anchor for creating such hybrid molecules.

A common approach involves linking the quinoline core to another heterocyclic system known for its biological activity. For example, researchers have synthesized hybrid molecules combining a quinoline moiety with a piperazine (B1678402) ring, which are both recurring frameworks in antimicrobial research. nih.gov Similarly, hybrids of 7-chloroquinoline (B30040) with 1,2,4-triazole (B32235) have been synthesized and evaluated for their biological activities. tandfonline.com Another strategy involves creating "chimera drugs" or mutual prodrugs, where two pharmacologically active compounds are conjugated. nih.gov

The synthesis of these hybrids often involves multi-step procedures. A typical pathway might start with the construction of the quinoline scaffold, followed by its coupling with a second pharmacophoric unit. nih.gov For instance, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized by first preparing an N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide intermediate, which is then cyclized with various aromatic aldehydes to form the oxadiazole ring system. mdpi.com This demonstrates a modular approach where different aromatic or heterocyclic moieties can be introduced to generate a library of hybrid compounds.

Examples of pharmacophores that have been hybridized with quinoline-like scaffolds are presented below.

Pharmacophore 1 Pharmacophore 2 Resulting Hybrid Class Reference
QuinolonePiperazineQuinolone-Piperazine Hybrids nih.gov
7-Chloroquinoline1,2,4-Triazole7-Chloroquinoline-Triazole Hybrids tandfonline.com
2-Aminophenol1,3,4-OxadiazolePhenol-Oxadiazole Hybrids mdpi.com
Imidazole1,3,4-ThiadiazoleImidazole-Thiadiazole Hybrids mdpi.com

Prodrug Design for Enhanced Pharmacokinetic Profiles

Many promising drug candidates fail during preclinical or clinical development due to poor pharmacokinetic properties, such as low aqueous solubility, limited absorption, or poor oral bioavailability. nih.gov The prodrug approach is a well-established strategy to overcome these limitations. nih.gov A prodrug is an inactive or minimally active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov

For compounds like this compound and its derivatives, which may face solubility or permeability challenges, a prodrug strategy could be highly beneficial. One general and effective approach is the use of an aminoalkoxycarbonyloxymethyl (amino AOCOM) ether promoiety. nih.gov This type of prodrug has been shown to significantly improve aqueous solubility and enhance oral bioavailability for a series of antimalarial 4(1H)-quinolones. nih.gov A key advantage of this system is that it releases the active drug via a pH-triggered intramolecular cyclization-elimination reaction, which is independent of enzymatic biotransformations. nih.gov

Another common strategy, particularly for improving the solubility of compounds with hydroxyl or carboxylic acid groups, is the formation of phosphate (B84403) esters. acs.org Phosphate prodrugs are often rapidly cleaved by alkaline phosphatases in the body to release the parent drug. acs.org For basic compounds containing a secondary or tertiary amine, such as derivatives of the dihydroquinolinone core, N-oxide or N-Mannich base prodrugs can be considered to enhance water solubility.

The choice of promoiety depends on the specific physicochemical limitations of the parent drug and the desired pharmacokinetic profile.

Prodrug Strategy Promoiety Mechanism of Release Improved Property Reference
Amino AOCOM EtherAminoalkoxycarbonyloxymethylpH-triggered intramolecular cyclizationSolubility, Bioavailability nih.gov
Phosphate EsterPhosphateEnzymatic cleavage (alkaline phosphatases)Aqueous Solubility acs.org
Double Prodruge.g., Ester + CarbamateEnzymatic cleavage (esterases)Membrane Permeability nih.gov
Mutual ProdrugA second active drugEnzymatic/Chemical cleavageTargeted delivery, Reduced side effects nih.gov

Stereochemical Considerations in Analog Synthesis and Activity

Chirality plays a crucial role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. nih.gov Therefore, controlling the stereochemistry during the synthesis of analogs of this compound is of significant importance. The dihydroquinolinone core contains a potential stereocenter at the C3 or C4 position, depending on the substitution pattern.

The synthesis of enantioenriched 3,4-dihydroquinolin-2-ones can be achieved with high fidelity through methods such as the radical cyclization of axially chiral α-halo-ortho-alkenyl anilides. nih.gov This approach allows for the transfer of axial chirality from the precursor to the new stereocenter in the product with excellent control. nih.gov Such methods are critical for producing single enantiomers, which allows for the distinct evaluation of their biological activities.

The importance of stereochemistry is well-documented for various classes of compounds. For instance, in certain antileishmanial compounds, the specific configuration of a stereocenter is crucial for activity, with other stereoisomers being inactive. nih.gov This highlights the need for stereoselective synthesis to maximize therapeutic potential and minimize potential off-target effects. Asymmetric synthesis techniques, such as the Noyori asymmetric transfer hydrogenation, have been used to produce chiral tetrahydroisoquinolines with high enantiomeric excess, demonstrating the feasibility of creating stereochemically pure scaffolds related to the dihydroquinolinone core. nih.gov

The development of chiral analogs of this compound requires careful consideration of synthetic methods that can establish and maintain the desired stereochemistry.

Concept Description Significance Reference
Asymmetric SynthesisMethods that produce a predominance of one enantiomer or diastereomer over the other.Provides access to single stereoisomers for biological testing. nih.gov
Chirality TransferTransfer of stereochemical information from a chiral reactant to a product.An efficient way to create enantioenriched products from chiral precursors. nih.gov
Stereoselective ReactionsReactions that preferentially result in the formation of one stereoisomer.Crucial for controlling the 3D structure of the final molecule. colab.ws
Biological ActivityStereoisomers can have vastly different interactions with chiral biological targets like enzymes and receptors.Determines the therapeutic efficacy and potential for side effects. nih.gov

Future Perspectives and Research Trajectories for 5 Chloro 3,4 Dihydroquinolin 2 1h One

Advancements in Asymmetric Synthesis and Stereoselective Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric and stereoselective methods for the synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one derivatives is a critical research frontier. While direct asymmetric synthesis of this specific compound is an evolving area, progress in the broader class of dihydroquinolinones and related heterocycles informs future directions.

Future research will likely focus on organocatalytic and transition-metal-catalyzed methods to control stereocenters. For instance, asymmetric [4+2] cyclization reactions using bifunctional squaramide-based organocatalysts have been successfully employed for the synthesis of enantioenriched 3,4-dihydroquinoline-2-one derivatives from 2-amino-β-nitrostyrenes and azlactones, yielding products with high diastereomeric ratios and enantiomeric excesses. scilit.comresearchgate.net Another promising avenue is the use of chiral primary amines to catalyze intramolecular Mannich reactions, affording tetrahydroquinoline derivatives with high enantioselectivities (up to 97% ee). researchgate.net

Transition-metal catalysis, particularly with iridium, ruthenium, and nickel, offers robust solutions. Iridium-catalyzed asymmetric hydrogenation of quinolin-2-ones has produced chiral dihydroquinolin-2-ones with excellent enantioselectivities (up to 99% ee). researchgate.net Similarly, ruthenium-catalyzed hydrogenation represents a viable strategy for creating chiral centers in related quinoline (B57606) systems. mdpi.com The development of domino reactions, which allow for the construction of complex molecules in a single step, is also a key area. These reactions can generate diverse tetrahydroquinolines with high diastereoselectivity. nih.gov

Future advancements will likely involve the design of novel chiral ligands and catalysts specifically tailored for the 5-chloro-substituted quinolinone core, aiming to achieve higher yields and stereoselectivities under milder conditions.

Table 1: Examples of Stereoselective Synthetic Methods for Dihydroquinolinone Scaffolds

MethodCatalyst/ReagentKey FeaturesAchieved StereoselectivityReference
Asymmetric [4+2] CyclizationBifunctional Squaramide OrganocatalystCombines 2-amino-β-nitrostyrenes and azlactones to form complex chiral dihydroquinolin-2-ones.dr 1.2:1–19:1; 52–97% ee scilit.comresearchgate.net
Asymmetric HydrogenationIridium ComplexHydrogenation of 4-alkyl substituted 3-ethoxycarbonyl quinolin-2-ones.Up to 99% ee researchgate.net
Intramolecular Redox-Neutral Mannich ReactionChiral Primary AmineAsymmetric C-H functionalization of ortho-(dialkylamino)phenyl enones.Up to 97% ee researchgate.net
Domino ReactionPalladium CatalystReduction-double reductive amination sequence to form fused tricyclic structures.High diastereoselection nih.gov

Elucidation of Novel Molecular Targets and Mechanisms of Action

Derivatives of the dihydroquinolinone scaffold have demonstrated a wide array of biological activities, suggesting that the 5-chloro-substituted variant could be a versatile pharmacophore for hitting various molecular targets. mdpi.com Research is expanding to identify novel targets beyond those already known.

For example, certain dihydroquinoline derivatives have been investigated as potential anticancer agents by targeting human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell growth and differentiation. researchgate.net Molecular docking studies have shown that the chlorophenyl moiety of such derivatives can form π-stacking interactions within the enzyme's active site. researchgate.net Other quinolinone-based compounds have been developed as potent inhibitors of kinases crucial to cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF. mdpi.com A novel series of 5-chloro-indole derivatives showed significant inhibitory activity against mutant EGFR/BRAF pathways. mdpi.com

In the context of metabolic diseases, G-protein-coupled receptor 119 (GPR119) has emerged as a target for pyridone-based agonists in the treatment of type 2 diabetes. nih.gov Furthermore, the Dishevelled 1 (DVL1) protein, a key component of the WNT/β-catenin signaling pathway, has been successfully targeted by a (S)-5-chloro-indole-2-carboxamide derivative, highlighting a novel anticancer mechanism. nih.gov

Future research will likely employ chemoproteomics, thermal shift assays, and high-throughput screening to systematically probe the interactome of this compound derivatives. This will help to uncover previously unknown binding partners and mechanisms of action, potentially leading to first-in-class therapeutics for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. nih.gov

Table 2: Investigated Molecular Targets for Quinolinone and Related Scaffolds

Molecular TargetTherapeutic AreaExample Compound ClassReference
Aldehyde Dehydrogenase 1A1 (ALDH1A1)OncologyDihydroquinoline derivatives researchgate.net
EGFR / BRAF KinasesOncology5-chloro-indole-2-carboxylates mdpi.com
c-Src/Abl KinaseOncologyAnilinoquinazolines nih.gov
Dishevelled 1 (DVL1)Oncology(S)-5-chloro-indole-2-carboxamide nih.gov
G-protein-coupled receptor 119 (GPR119)Metabolic DiseasesPyridone derivatives nih.gov
Sphingosine Kinase (SphK)OncologyQuinoline-5,8-diones mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design, and their application to the this compound scaffold holds immense promise. mednexus.orgnih.gov These computational tools can accelerate the identification of potent and selective drug candidates while minimizing costly and time-consuming experimental work. nih.govspringernature.com

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design novel molecules based on the this compound core. nih.govspringernature.com These models can be trained to generate compounds with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles.

Virtual Screening: AI/ML algorithms can screen vast virtual libraries of compounds to identify those most likely to be active against a target of interest. nih.gov This process is far more efficient than traditional high-throughput screening. nih.gov For instance, ML models can be trained on known drug-target interaction data to predict new interactions for quinolinone derivatives. nih.gov

Property Prediction: ML models are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. researchgate.netspringernature.com By integrating ADMET prediction early in the design phase, researchers can prioritize compounds with a higher probability of success in later preclinical and clinical stages. nih.govnih.gov

The integration of deep learning neural networks with ML algorithms has been shown to improve the accuracy of classifying drugs with different pharmacodynamic and pharmacokinetic properties. mednexus.org As AI/ML methodologies become more sophisticated, they will enable the rational design of optimized this compound derivatives with enhanced efficacy and better safety profiles.

Preclinical Development and Potential Clinical Translation of Optimized Derivatives

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical therapies. For derivatives of this compound, the path to clinical translation involves rigorous preclinical development. This stage focuses on evaluating the efficacy, selectivity, and pharmacokinetic properties of optimized lead compounds in relevant biological systems.

A critical aspect of preclinical development is the assessment of a compound's ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Poor ADMET characteristics are a major cause of failure for drug candidates. researchgate.net For example, studies on 5-chloro-indole derivatives have included evaluations of their pharmacokinetic profiles to ensure they possess drug-like qualities. mdpi.com

Successful preclinical data can lead to an Investigational New Drug (IND) application and subsequent clinical trials. Related heterocyclic compounds have already progressed through this pipeline. For instance, BMS-903452, a pyridone-based GPR119 agonist, advanced to a single ascending dose study in healthy humans, where it showed a dose-dependent increase in exposure. nih.gov Another example is AZD0530, a dual c-Src/Abl kinase inhibitor, which entered clinical evaluation after demonstrating potent tumor growth inhibition in preclinical models. nih.gov

Future research on this compound derivatives will require a strategic focus on selecting candidates with both potent biological activity and optimal physicochemical and pharmacokinetic properties to maximize the chances of successful clinical translation.

Exploration of this compound in Combating Drug Resistance

Drug resistance is a major obstacle in the treatment of infectious diseases and cancer, rendering many established therapies ineffective. mdpi.comnih.gov There is a pressing need for new chemical entities that can overcome resistance mechanisms. The quinoline core, famously represented by the antimalarial drug chloroquine (B1663885), has a long history in this area, and its derivatives are being explored as next-generation therapeutics to combat resistance. nih.gov

The development of resistance to chloroquine in P. falciparum has spurred research into novel hybrid compounds that combine the quinoline pharmacophore with other scaffolds to restore activity. nih.gov This strategy could be applied to this compound, creating hybrid molecules designed to inhibit resistance-conferring proteins, such as efflux pumps or drug-modifying enzymes, in bacteria or cancer cells. nih.gov

In oncology, resistance to kinase inhibitors often arises from secondary mutations in the target protein, such as the T790M mutation in EGFR. mdpi.com The development of new generations of inhibitors that are active against both wild-type and mutant forms of the kinase is a key strategy. Derivatives of 5-chloro-indole have shown promising activity against the EGFR T790M mutant, demonstrating the potential of this scaffold to address acquired drug resistance. mdpi.com

Future research trajectories will involve screening this compound libraries against resistant strains of pathogens and cancer cell lines. Mechanistic studies will be crucial to understand how these compounds evade or inhibit resistance pathways, paving the way for the development of durable and effective therapies.

Q & A

Q. What are the common synthetic routes for 5-chloro-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic displacement, reduction, and coupling. For example:
  • Step 1 : Treatment of precursors (e.g., compound 7 in ) with NaH in DMF, followed by reaction with chloroiodopropane to form intermediates like 36 .
  • Step 2 : Nucleophilic displacement of chloride using dimethylamine or pyrrolidine in aqueous acetonitrile at 60°C with KI catalysis yields derivatives 37 and 38 .
  • Step 3 : Reduction (e.g., LiAlH₄ in THF) and coupling with thioimidate reagents produce final compounds .
  • Key Variables : Temperature (e.g., 60°C for displacement), solvent polarity (DMF vs. THF), and catalyst (KI) critically affect reaction efficiency.

Table 1 : Reaction Conditions and Yields

StepReagents/ConditionsYield RangeReference
ChloroalkylationNaH, DMF, chloroiodopropane65–75%
Amine DisplacementDimethylamine, KI, 60°C70–80%
ReductionLiAlH₄, THF, 24 h60–73%

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Resolves substituent positions and stereochemistry. For example, aromatic protons in This compound derivatives appear as distinct doublets (δ 8.13 ppm for nitro groups) .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., M⁺ peak at m/z 303 for compound 18 ) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/OH bonds .

Advanced Research Questions

Q. How can researchers optimize the nucleophilic displacement step in synthesizing this compound derivatives?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
  • Catalyst Screening : KI improves chloride displacement efficiency by stabilizing transition states .
  • Temperature Gradients : Elevated temperatures (60–80°C) reduce reaction time but may increase side products. Parallel optimization using microwave-assisted synthesis could mitigate this .
  • By-Product Analysis : Monitor reaction progress via TLC or HPLC to identify intermediates like unreacted 36 .

Q. What strategies resolve contradictions in spectral data interpretation for dihydroquinolinone derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare experimental ¹H NMR shifts (e.g., δ 2.28 ppm for methyl groups in 18 ) with computational predictions (DFT or MOE) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm carbonyl carbon assignments in ambiguous cases .
  • X-ray Crystallography : Resolve structural ambiguities, as demonstrated for hydrazone derivatives in .

Q. How to design structure-activity relationship (SAR) studies for dihydroquinolinone derivatives targeting neurological receptors?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., fluoro, nitro, or methyl groups) at positions 5, 6, or 7 to probe receptor binding pockets .
  • Pharmacophore Mapping : Use docking simulations (e.g., MOE software) to predict interactions with targets like serotonin receptors .
  • In Vitro Assays : Test derivatives in receptor-binding assays (e.g., radioligand displacement) and measure EC₅₀ values .

Table 2 : SAR Trends in Dihydroquinolinone Derivatives

Substituent PositionBiological Activity TrendReference
5-ChloroEnhanced receptor affinity
6-FluoroImproved metabolic stability
7-MethoxyReduced cytotoxicity

Methodological Notes

  • Safety Protocols : Handle chlorinated intermediates (e.g., 36 ) in fume hoods due to potential lachrymatory effects .
  • Data Reproducibility : Archive reaction parameters (e.g., solvent purity, catalyst batch) in electronic lab notebooks to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
5-chloro-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.